ethyl 4-bromo-2-methanesulfonylbenzoate
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Overview
Description
ethyl 4-bromo-2-methanesulfonylbenzoate is an organic compound with the molecular formula C10H11BrO4S It is a derivative of benzoic acid, featuring both bromine and methanesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methanesulfonylbenzoate typically involves the esterification of 4-bromo-2-(methanesulfonyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-bromo-2-methanesulfonylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Hydrogen peroxide in acetic acid is effective for oxidizing the methanesulfonyl group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(methanesulfonyl)benzoate.
Reduction: Ethyl 4-bromo-2-(methanesulfonyl)benzyl alcohol.
Oxidation: this compound sulfone.
Scientific Research Applications
ethyl 4-bromo-2-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-methanesulfonylbenzoate exerts its effects involves interactions with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methyl 4-bromo-2-(methanesulfonyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
ethyl 4-bromo-2-methanesulfonylbenzoate is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
773128-72-6 |
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Molecular Formula |
C10H11BrO4S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H11BrO4S/c1-3-15-10(12)8-5-4-7(11)6-9(8)16(2,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
QPESNLGXWNKLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
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